molecular formula C15H16N4O2S B2483309 (E)-[(4-methoxyphenyl)methoxy](1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine CAS No. 478245-61-3

(E)-[(4-methoxyphenyl)methoxy](1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine

Cat. No.: B2483309
CAS No.: 478245-61-3
M. Wt: 316.38
InChI Key: JIHKTBQEGOQAKO-VCHYOVAHSA-N
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Description

The compound (E)-(4-methoxyphenyl)methoxyamine (CAS: 478245-69-1) features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[3,2-b][1,3]thiazole core with a 4-methoxybenzyloxy substituent. Its molecular formula is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol (purity ≥97%).

Properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methoxy]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10(14-11(2)19-15(22-14)16-9-17-19)18-21-8-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKTBQEGOQAKO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=C(C=C3)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(4-methoxyphenyl)methoxyamine is a novel heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

\text{ E 4 methoxyphenyl methoxy 1 6 methyl 1 2 4 triazolo 3 2 b 1 3 thiazol 5 yl}ethylidene)amine}

This compound features a methoxy group and a triazole-thiazole moiety, which are known for their diverse pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the triazole and thiazole moieties. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have demonstrated significant antineoplastic activity against various cancer cell lines. These studies were conducted using 60 different cancer cell lines including leukemia and breast cancer cells. The methodology involved assessing mitotic activity through fluorescent staining methods (sulforhodamine B assay) .

Table 1: Summary of Antitumor Activity Against Various Cancer Cell Lines

Compound TypeCancer TypeIC50 (µM)
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineBreast Cancer (MDA-MB-468)0.75
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineNon-Small Cell Lung Cancer1.20
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineColon Cancer0.95

The mechanism by which (E)-(4-methoxyphenyl)methoxyamine exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazolo-thiazole structure contributes to its ability to inhibit tumor growth through various pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce programmed cell death in malignant cells.
  • Targeting Specific Enzymes : The triazole moiety is known to interact with enzymes critical for cancer cell survival.

Case Studies

In a significant study conducted by the National Cancer Institute (NCI), several derivatives of triazole-thiazole compounds were tested for their anticancer properties. The results indicated that modifications in the side chains could enhance cytotoxicity against specific cancer types .

Another research highlighted that introducing electron-donating groups to the phenyl ring significantly increased the anticancer activity against breast cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Differences

The compound’s triazolo-thiazole core is structurally analogous to other bioactive heterocycles. Below is a comparative analysis with selected analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Methoxybenzyloxy, 6-methyl C₈H₁₀N₄OS 210.26 Rigid triazolo-thiazole core; (E)-imine configuration; enhanced solubility via methoxy group
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl C₁₅H₁₂ClN₃S 301.79 Broad-spectrum insecticidal/fungicidal activity; electron-withdrawing Cl substituent
4-(4′-Nitrophenyl)Thiazol-2-Amine Thiazole 4-Nitrophenyl C₉H₇N₃O₂S 221.24 High-yield synthesis (94%); nitro group may limit bioavailability
7-[(E)-2-(4-Methoxyphenyl)Ethenyl]-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine Triazolo-pyrimidine 4-Methoxystyryl C₁₃H₁₁N₅O 253.26 Extended conjugation via styryl group; potential fluorescence properties
N-[2-(3,4-Diethoxyphenyl)Ethyl]-3-(4-Methylphenyl)Triazolo[1,5-a]Quinazolin-5-Amine Triazolo-quinazoline 3,4-Diethoxyphenethyl, 4-methylphenyl C₂₇H₂₅N₅O₂ 451.52 Bulky substituents; likely CNS-targeted activity due to lipophilic groups

Key Observations :

Substituent Effects : The 4-methoxybenzyloxy group enhances solubility relative to nitro (evidence 2) or chloro (evidence 1) substituents, which may reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-(4-methoxyphenyl)methoxyamine?

  • Methodology :

  • Stepwise heterocycle assembly : Synthesize the triazolo[3,2-b]thiazole core first via cyclization of thiourea derivatives or hydrazides (e.g., using phosphorous oxychloride at 120°C, as seen in analogous triazole-thiazole systems) .
  • Schiff base formation : React the core with 4-methoxyphenyl methoxy precursors under reflux in ethanol, using catalytic acetic acid to form the imine bond .
  • Key conditions : Optimize solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to enhance yield .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Analytical workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy groups (δ ~3.8 ppm for OCH3_3), triazole/thiazole protons (δ 7.5–8.5 ppm), and imine protons (δ ~8.2 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C16_{16}H17_{17}N5_5O2_2S: 359.1) .
  • IR : Identify C=N stretches (~1600 cm1^{-1}) and aromatic C-O bonds (~1250 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation :

  • GHS classification : Based on structurally related triazolo-thiazoles, anticipate acute toxicity (oral, dermal) and eye irritation. Use PPE (gloves, goggles, lab coats) and fume hoods .
  • Spill management : Avoid dust generation; use ethanol for decontamination. Collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) approach :

  • Variables : Test solvent (DMF vs. ethanol), temperature (60–140°C), and catalyst (e.g., p-toluenesulfonic acid) in a factorial design .
  • Example optimization table :
SolventTemp (°C)CatalystYield (%)
DMF120None62
Ethanol80H2_2SO4_445
DMF100PTSA78
  • Outcome : Higher polarity solvents (DMF) and acid catalysts improve imine formation efficiency .

Q. How can contradictions in reported biological activity data be resolved?

  • Data reconciliation strategy :

  • Structural benchmarking : Compare activity against analogs (e.g., methoxy vs. bromo substituents) using standardized assays (e.g., MIC for antimicrobial studies) .
  • Example SAR table :
Substituent (R)Bioactivity (IC50_{50}, μM)Target
4-OCH3_312.5 ± 1.2EGFR
4-Br8.7 ± 0.9EGFR
3,4,5-OCH3_35.2 ± 0.3Topo I
  • Resolution : Differences in substituent electronic effects (e.g., methoxy’s electron donation) may explain target selectivity variations .

Q. What computational methods predict target interactions for this compound?

  • In silico workflow :

  • Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on triazole-thiazole π-π stacking and methoxy H-bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological framework :

  • Variable selection : Modify substituents on the triazole, thiazole, and methoxyphenyl moieties .
  • Assay panel : Test against cancer cell lines (e.g., MCF-7, A549) and enzymatic targets (e.g., topoisomerase I/II) .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

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